2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile
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Overview
Description
2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile is a chemical compound with the molecular formula C11H5ClN4 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile typically involves the reaction of 3-chloroquinoxaline with malononitrile. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures high efficiency and quality in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted quinoxaline compounds .
Scientific Research Applications
2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile include other quinoxaline derivatives, such as:
- 2-(3-chloro-1H-quinoxalin-2-ylidene)propanedinitrile
- 2-(3-chloroquinoxalin-2(1H)-ylidene)malononitrile
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the chloro group, which may contribute to its distinct chemical and biological properties. This compound’s unique features make it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C11H5ClN4 |
---|---|
Molecular Weight |
228.64 g/mol |
IUPAC Name |
2-(3-chloro-4aH-quinoxalin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H5ClN4/c12-11-10(7(5-13)6-14)15-8-3-1-2-4-9(8)16-11/h1-4,9H |
InChI Key |
XEAOUGARCWKXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=C(C#N)C#N)C(=N2)Cl)C=C1 |
Origin of Product |
United States |
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